Elsinochrome B

Übersicht

Beschreibung

Elsinochrome B is a fascinating natural product belonging to the class of perylenequinones . These compounds are characterized by a highly conjugated pentacyclic core, which imparts them with potent light-induced bioactivities and unique photophysical properties . Elsinochrome B is part of a family of fungal perylenequinones, which includes other notable members like elsinochromes, cercosporin, hypocrellins, and calphostins .

Synthesis Analysis

The biosynthetic pathway for elsinochrome B involves several enzymatic steps. Notably, the gene clusters responsible for the biosynthesis of elsinochrome A (a closely related compound) have been identified . These clusters encode enzymes that catalyze key reactions, leading to the formation of the perylenequinone core. For instance:

- ElcE and ElcG : Berberine bridge enzyme-like oxidase and laccase-like multicopper oxidase, respectively, are involved in the double coupling of naphthol intermediates to create the perylenequinone core .

Molecular Structure Analysis

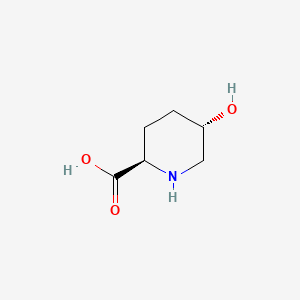

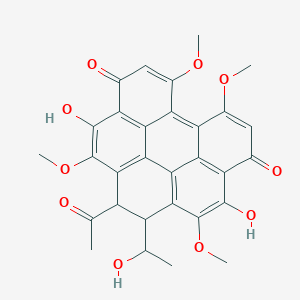

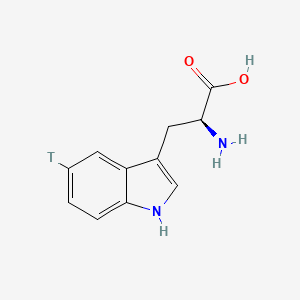

Elsinochrome B possesses a pentacyclic 4,9-dihydroxy-3,10-perylenequinone core (Fig. 1). The stereogenic C7,C70 side chains and oxidative substitutions at C2,C20 and C6,C60 contribute to its unique structure. These substitutions render the compound non-planar, resulting in axial chirality classified as either (M) or (P) .

Chemical Reactions Analysis

Elsinochrome B can absorb light, generating reactive oxygen species (ROS). Its bioactivities include protein kinase C inhibition, making it potentially useful in photodynamic cancer therapy .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy and Cellular Toxicity

Elsinochrome B, like other elsinochromes, has been studied for its cellular toxicity and potential applications in photodynamic therapy. Research indicates that elsinochromes can rapidly kill plant cells upon irradiation with light. They function as photosensitizing compounds that produce reactive oxygen species and exert toxicity to cells. This property is being explored for its potential in photodynamic therapy, a treatment method that uses light-sensitive drugs and a light source to destroy cancer cells (Liao & Chung, 2007).

Drug Delivery and Biological Activity

Elsinochromes have been the subject of studies focusing on their drug delivery capabilities and biological activity. An investigation into a novel elsinochrome A derivative, which shares similarities with elsinochrome B, highlighted its potential as a phototherapeutic drug due to its ability to generate reactive oxygen species, particularly singlet oxygen (Zhang et al., 2009).

Role in Fungal Pathogenesis

Elsinochrome B is also significant in the study of fungal pathogenesis. It is produced by fungi like Elsinoë fawcettii and plays a crucial role in the fungal attack on host plants. The biosynthesis of elsinochrome is tightly regulated and essential for the full virulence of the fungus. This makes it an important subject in the study of plant-fungal interactions and disease control (Chung & Liao, 2008).

DNA Interaction and Cleavage

Another aspect of elsinochrome research involves its interaction with DNA. Studies on elsinochrome A, a related compound, have shown that it can bind with DNA and, under certain conditions, induce DNA cleavage. This property is relevant in the context of photodynamic therapy and the development of new therapeutic agents (Ma et al., 2011).

Inhibition of Cancer Cell Growth

The photodynamic inhibitory effects of elsinochromes on human cancer cells have been a subject of investigation. These compounds have demonstrated significant anti-cancer activity, potentially offering new avenues for cancer treatment (Ma et al., 2003).

Photosensitive Properties

Elsinochrome B, like its counterparts, has unique photosensitive properties, making it an interesting subject for studies in photophysics and photochemistry. Its ability to generate singlet oxygen and other reactive oxygen species under light exposure is particularly significant for applications in phototherapy and photodynamic processes (Li et al., 2006).

Antibacterial Effects

The antibacterial effects of elsinochromes have also been explored. Studies show that Elsinochrome A has inhibitory effects on the growth of certain bacteria, highlighting its potential in the development of new antimicrobial agents. This property could be relevant for elsinochrome B as well, given the structural and functional similarities among elsinochromes (Wu Xian-jin, 2006).

Genetic and Biosynthetic Studies

Genetic research has revealed the roles of specific genes in the biosynthesis of elsinochromes, including elsinochrome B. Understanding these pathways is crucial for manipulating and harnessing the properties of these compounds for scientific and medical applications (Yang & Chung, 2010).

Photophysical Studies

Further photophysical studies have been conducted to understand the intricate properties of elsinochromes, which are vital for their effective use in photodynamic therapy and other light-based applications. These studies contribute to a deeper understanding of how these compounds interact with light and produce biologically active species (Shen, 2007).

Eigenschaften

IUPAC Name |

12-acetyl-9,16-dihydroxy-13-(1-hydroxyethyl)-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-9,15-16,31,35-36H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLHPTZQLUNXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Elsinochrome B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid](/img/structure/B1633978.png)

![2-Naphthalenecarboxylic acid, 1-hydroxy-4-[1-[4-hydroxy-3-(methoxycarbonyl)-1-naphthalenyl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-6-(octadecyloxy)-](/img/structure/B1633981.png)